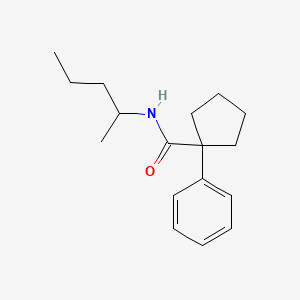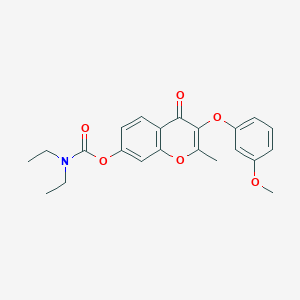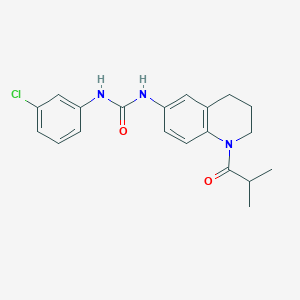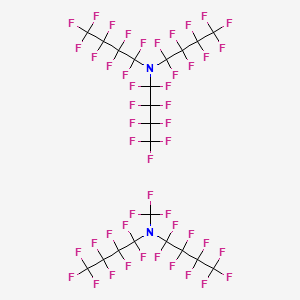![molecular formula C18H25N5O3 B2550641 1,6,7-Trimethyl-3-(1-methyl-2-oxopropyl)-8-(methylpropyl)-1,3,5-trihydro-4-imi dazolino[1,2-h]purine-2,4-dione CAS No. 919012-26-3](/img/structure/B2550641.png)
1,6,7-Trimethyl-3-(1-methyl-2-oxopropyl)-8-(methylpropyl)-1,3,5-trihydro-4-imi dazolino[1,2-h]purine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "1,6,7-Trimethyl-3-(1-methyl-2-oxopropyl)-8-(methylpropyl)-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione" is a complex molecule that appears to be a derivative of purine, a heterocyclic aromatic organic compound. Purine derivatives have a wide range of applications in medicinal chemistry due to their resemblance to the structure of DNA and RNA bases.
Synthesis Analysis
The synthesis of purine derivatives can be complex, involving multiple steps to introduce various substituents into the purine ring system. For instance, the synthesis of 6-(azolyl)purines from base and nucleoside starting materials has been described, where treatment of 2,6-dichloropurine with imidazole yielded 2-chloro-6-(imidazol-1-yl)purine . Additionally, a modified Appel reaction was used to introduce imidazole at C6 of a purine derivative, followed by solvolysis of the glycosyl linkage to produce 6-(imidazol-1-yl)purine . These methods could potentially be adapted for the synthesis of the compound , considering the presence of an imidazolino group in its structure.
Molecular Structure Analysis
The molecular structure of purine derivatives can vary significantly depending on the substituents attached to the purine ring. X-ray crystallography has shown that while some purine derivatives exhibit coplanar conformations, others can have significant twists between the planes of the purine and appended rings . For example, a twist angle of approximately 57 degrees was observed in a 2-chloro-6-(4,5-diphenylimidazol-1-yl)purine nucleoside . The degree of coplanarity can affect the shielding and electronic properties of the molecule, which is crucial for its biological activity.
Chemical Reactions Analysis
Purine derivatives can undergo various chemical reactions, including regiospecific alkylation and glycosylation at N9 . The reactivity of the purine ring can be influenced by the substituents present, which can either activate or deactivate the ring towards further chemical transformations. For example, the presence of an imidazole ring can lead to different reactivity patterns compared to pyrrole-substituted purines .
Physical and Chemical Properties Analysis
The physical and chemical properties of purine derivatives are influenced by their molecular structure. The introduction of different substituents can lead to changes in solubility, melting point, and stability. The electronic properties, such as the ease of protonation and the chemical shifts in NMR studies, can provide insights into the reactivity and interaction of the molecule with biological targets . For instance, the π-electron rich imidazole system in certain purine derivatives can be more deactivated compared to other structures, affecting their chemical behavior in neutral and acidic solutions .
Scientific Research Applications
Synthesis and Chemical Properties
- Mesoionic purinone analogs, including compounds similar to the one mentioned, have been synthesized and found to undergo hydrolytic ring-opening reactions, contributing to the understanding of their chemical behavior (Coburn & Taylor, 1982).
- Research on imidazo[1,2-a]-s-triazine nucleosides has led to the synthesis of new classes of purine analogues, showing the potential for antiviral activity (Kim et al., 1978).
Pharmacological Applications
- Studies on 2-fluoro and 3-trifluoromethyl-phenyl-piperazinylalkyl derivatives of imidazo[2,1-f]purine diones have identified compounds with potential antidepressant and anxiolytic effects, highlighting their significance in psychiatric disorder treatment research (Zagórska et al., 2016).
Molecular Design and Activity
- The synthesis and biological evaluation of purine-2,4-dione and purine-2,4,8-trione derivatives have provided insights into their serotonin and dopamine receptor activities, indicating their potential for treating affective disorders (Zagórska et al., 2015).
- Novel pyrrolo[2,1-f]purine-2,4-dione and imidazo[2,1-f]purine-2,4-dione derivatives have been identified as potent and selective human A3 adenosine receptor antagonists, contributing to the development of targeted therapies (Baraldi et al., 2005).
Analytical and Structural Studies
- The structure of 7-methyl-8-oxo-7,8-dihydroguanosine monohydrate has been determined, providing valuable information for the understanding of nucleoside and nucleotide chemistry (Larson et al., 1989).
properties
IUPAC Name |
6-butan-2-yl-4,7,8-trimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O3/c1-8-9(2)21-10(3)11(4)22-14-15(19-17(21)22)20(7)18(26)23(16(14)25)12(5)13(6)24/h9,12H,8H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEEHMKICKLBGSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=C(N2C1=NC3=C2C(=O)N(C(=O)N3C)C(C)C(=O)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3,4-dimethylphenyl)-1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2550558.png)
![N-([2,3'-bipyridin]-4-ylmethyl)-2-methoxynicotinamide](/img/structure/B2550561.png)
![methyl 4-(((1R,5S)-3-(2,5-dioxopyrrolidin-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzoate](/img/structure/B2550562.png)

![4-[(2-Fluorophenyl)methyl]thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2550565.png)
![(Z)-5-bromo-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2550569.png)


![4-(5-oxo-1,5-dihydro-2H-[1]benzopyrano[3,4-c]pyridine-3(4H)-carbonyl)benzoic acid](/img/structure/B2550576.png)
![[5-(2,4-Dichlorophenyl)furan-2-yl]methanol](/img/structure/B2550577.png)

![4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2-ethoxyphenyl)piperazine-1-carboxamide](/img/structure/B2550579.png)

